molecular formula C21H23N3O6S2 B5018354 3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5018354
M. Wt: 477.6 g/mol
InChI Key: KKRACRBVJKHTDJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a thiadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-13-5-7-15(8-6-13)32(26,27)10-9-18-23-24-21(31-18)22-20(25)14-11-16(28-2)19(30-4)17(12-14)29-3/h5-8,11-12H,9-10H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRACRBVJKHTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfonylethyl Group: The sulfonylethyl group can be introduced via sulfonylation reactions, where the thiadiazole intermediate is treated with sulfonyl chlorides in the presence of a base.

    Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The final step involves coupling the thiadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Disruption of Cellular Structures: Interacting with cellular membranes or proteins, leading to disruption of normal cellular functions.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the sulfonylethyl group, which impart distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific activities and applications.

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